Ethanethiol, 2-[(phenylmethyl)thio]-
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Overview
Description
Ethanethiol, 2-[(phenylmethyl)thio]- is an organosulfur compound with the molecular formula C9H12S2. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group. This compound is known for its strong and often unpleasant odor, characteristic of many thiols. It is used in various chemical applications due to its reactivity and ability to form strong bonds with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanethiol, 2-[(phenylmethyl)thio]- can be synthesized through several methods. One common approach involves the reaction of ethanethiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group of ethanethiol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, ethanethiol, 2-[(phenylmethyl)thio]- is often produced by the reaction of ethylene with hydrogen sulfide in the presence of a catalyst. This method is efficient and allows for large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-[(phenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, ethanethiol, 2-[(phenylmethyl)thio]- can be oxidized using bromine or iodine to form a disulfide compound.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces another group in a molecule.
Common Reagents and Conditions
Oxidation: Bromine (Br2) or iodine (I2) in an aqueous solution.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) as a base in the presence of benzyl chloride.
Major Products Formed
Oxidation: Disulfides (R–S–S–R’).
Reduction: Thiols (R–SH).
Substitution: Thiol-substituted compounds.
Scientific Research Applications
Ethanethiol, 2-[(phenylmethyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to incorporate thiol functional groups into molecules.
Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins, which are essential for protein structure and function.
Medicine: Thiol-containing compounds are used in pharmaceuticals for their antioxidant properties and ability to chelate heavy metals.
Industry: Ethanethiol, 2-[(phenylmethyl)thio]- is used in the production of various chemicals and as an odorant in natural gas to detect leaks.
Mechanism of Action
The mechanism of action of ethanethiol, 2-[(phenylmethyl)thio]- involves its thiol group, which can form strong bonds with metals and participate in redox reactions. In biological systems, thiols can form disulfide bonds, which are crucial for maintaining the three-dimensional structure of proteins. The compound can also act as a nucleophile, participating in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Methanethiol (CH3SH): A simpler thiol with a similar structure but fewer carbon atoms.
Butanethiol (C4H9SH): A thiol with a longer carbon chain.
Thiophenol (C6H5SH): A thiol with a phenyl group directly attached to the sulfur atom.
Uniqueness
Ethanethiol, 2-[(phenylmethyl)thio]- is unique due to its specific structure, which includes both an ethyl group and a benzyl group attached to the sulfur atom. This structure imparts distinct chemical properties, such as its reactivity and ability to form strong bonds with metals, making it valuable in various applications.
Properties
CAS No. |
69078-70-2 |
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Molecular Formula |
C9H12S2 |
Molecular Weight |
184.3 g/mol |
IUPAC Name |
2-benzylsulfanylethanethiol |
InChI |
InChI=1S/C9H12S2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
VZXMYFJZZWWXDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCCS |
Origin of Product |
United States |
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